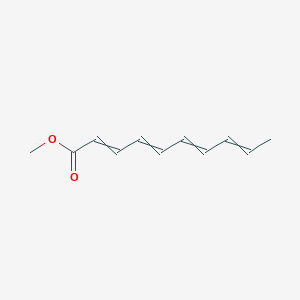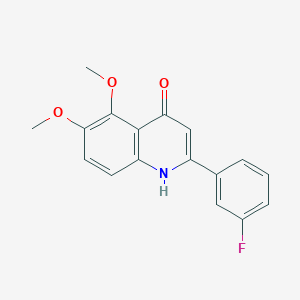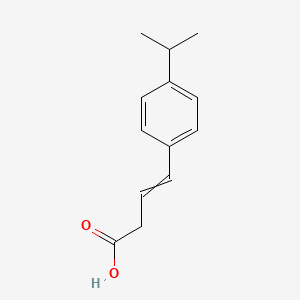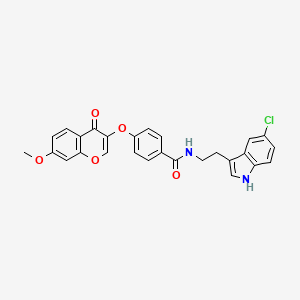![molecular formula C14H23NO2 B14095757 N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)glycine](/img/structure/B14095757.png)
N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)glycine is a chemical compound known for its unique tricyclic structure. It is also referred to as Memantine Glycine, and it is often used in various scientific research applications due to its distinctive properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)glycine typically involves the reaction of 3,5-dimethyladamantane with glycine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or DMSO, and may require heating and sonication to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in solid form and requires careful handling due to its hygroscopic nature .
Análisis De Reacciones Químicas
Types of Reactions
N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)glycine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)glycine has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and for the development of new synthetic methodologies.
Biology: Studied for its potential effects on biological systems, including its interaction with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurodegenerative diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)glycine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain receptors and enzymes, thereby exerting its effects on biological systems. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Adamantane: A parent compound with a similar tricyclic structure.
Memantine: A derivative of adamantane, used in the treatment of Alzheimer’s disease.
Amantadine: Another derivative of adamantane, used as an antiviral and antiparkinsonian agent.
Uniqueness
N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)glycine is unique due to its specific substitution pattern and the presence of a glycine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C14H23NO2 |
|---|---|
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
2-[[(3R)-3,5-dimethyl-1-adamantyl]amino]acetic acid |
InChI |
InChI=1S/C14H23NO2/c1-12-3-10-4-13(2,7-12)9-14(5-10,8-12)15-6-11(16)17/h10,15H,3-9H2,1-2H3,(H,16,17)/t10?,12-,13?,14?/m1/s1 |
Clave InChI |
VENQYZMKCWDVAQ-RXNIXYOGSA-N |
SMILES isomérico |
C[C@@]12CC3CC(C1)(CC(C3)(C2)NCC(=O)O)C |
SMILES canónico |
CC12CC3CC(C1)(CC(C3)(C2)NCC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095702.png)

![2-[2-(Furan-2-yl)ethyl]-1-methyl-1,3-benzodiazole-4-carboxylic acid](/img/structure/B14095721.png)
![1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14095727.png)
![2-(3-Methoxypropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095737.png)
![6-Methoxy-1-(4-methoxyphenyl)-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095743.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14095750.png)
![5-(2-hydroxy-3,4-dimethylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14095763.png)
![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095771.png)
